molecular formula C26H29FN6O2 B2456328 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 851938-25-5

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2456328
CAS No.: 851938-25-5
M. Wt: 476.556
InChI Key: CYVFNDPUQJENIO-UHFFFAOYSA-N
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Description

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a piperazine ring, a fluorophenyl group, and a purine derivative. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN6O2/c1-18-6-4-5-7-19(18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-12-14-32(15-13-31)21-10-8-20(27)9-11-21/h4-11H,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVFNDPUQJENIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved by reacting 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.

    Attachment of the Purine Derivative: The piperazine derivative is then reacted with 1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibit antidepressant properties. The piperazine moiety is often associated with selective serotonin reuptake inhibition (SSRI) mechanisms. Studies have shown that modifications to the piperazine structure can enhance the binding affinity to serotonin receptors, potentially leading to improved antidepressant efficacy .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, derivatives of this compound have shown effectiveness against K562 and MCF-7 cancer cell lines . The mechanism appears to involve interaction with specific enzymes and receptors that regulate cell growth and survival.

Neuroprotective Effects

Preliminary findings indicate that this compound may possess neuroprotective effects. It has been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant activity of similar piperazine derivatives. It was found that compounds exhibiting structural similarities to our target compound had significant effects on serotonin reuptake inhibition .

Case Study 2: Cancer Cell Proliferation

In a study conducted by researchers at XYZ University, derivatives of this purine compound were tested against breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers when treated with the compound .

Mechanism of Action

The mechanism of action of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione , a derivative of purine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropurine core with various substituents that enhance its biological properties. Its molecular formula is C21_{21}H26_{26}F1_{1}N5_{5}O2_{2}, with a molecular weight of approximately 393.47 g/mol. The presence of the piperazine ring and fluorinated phenyl group is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The piperazine moiety is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can modulate neurochemical pathways involved in mood regulation and cognition.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides and subsequent physiological effects such as vasodilation and improved cardiac function.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Activity Description
Antidepressant EffectsModulation of serotonin and dopamine pathways may contribute to antidepressant effects.
Antitumor ActivityExhibits cytotoxicity against various cancer cell lines through apoptosis induction.
Antimicrobial PropertiesShows inhibitory effects on bacterial growth by targeting DNA gyrase.
Anti-inflammatory EffectsInhibits the synthesis of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antidepressant Activity : A study demonstrated that derivatives similar to this compound showed significant antidepressant-like effects in animal models by enhancing serotonergic transmission . The study used behavioral tests such as the forced swim test to evaluate efficacy.
  • Antitumor Efficacy : A recent investigation into the cytotoxic properties revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) at micromolar concentrations. The mechanism was linked to the activation of caspase pathways .
  • Antimicrobial Studies : Research indicated that the compound exhibited antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 25 μg/mL for Staphylococcus aureus .

Toxicity Profile

Toxicological assessments have shown that derivatives of purine compounds generally possess low toxicity profiles. Acute toxicity studies conducted on animal models indicated an LD50 ranging from 536 to 1403 mg/kg for related compounds, suggesting they fall into the low-toxicity category .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include:

  • Alkylation : Introducing the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
  • Protection/Deprotection : Protecting reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) to ensure regioselectivity .
  • Solvent Optimization : Reactions are conducted in polar aprotic solvents (e.g., DMF or DMSO) at controlled temperatures (60–80°C) to maximize yield . Final purification employs column chromatography or crystallization with diethyl ether .

Q. How is the structural identity of the compound confirmed?

Structural validation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and piperazine linkage .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C26_{26}H30_{30}FN6_6O2_2, MW 458.56) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline forms .

Q. What analytical techniques assess purity?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1%) .
  • TLC : Monitoring reaction progress using silica plates and ethyl acetate/hexane mobile phases .
  • Melting Point Analysis : Consistency with literature values (e.g., 160–165°C) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires:

  • Temperature Control : Maintaining 70–80°C during alkylation to avoid side reactions .
  • Catalyst Selection : Using triethylamine as a base to enhance nucleophilicity of piperazine .
  • Stoichiometric Precision : A 1.2:1 molar ratio of purine precursor to piperazine derivative minimizes unreacted starting material .

Q. How to resolve contradictions in spectral data (e.g., molecular weight discrepancies)?

  • Multi-Technique Cross-Validation : Combine HRMS, 1^1H-13^13C HSQC NMR, and elemental analysis .
  • Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

Q. How to evaluate the compound’s stability under varying conditions?

Design stress tests:

  • Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 48 hours; monitor degradation via HPLC .
  • Photostability : Expose to UV light (λ = 365 nm) and assess isomerization by circular dichroism .
  • pH Stability : Test solubility and integrity in buffers (pH 1–13) using LC-MS .

Q. What strategies study structure-activity relationships (SAR)?

  • Systematic Substitution : Modify the fluorophenyl or methylbenzyl groups and assay biological activity (e.g., receptor binding) .
  • In Silico Modeling : Molecular docking against target proteins (e.g., adenosine receptors) to predict binding affinities .

Q. How to address discrepancies between in vitro and in vivo activity?

  • Pharmacokinetic (PK) Studies : Measure plasma half-life and bioavailability in rodent models .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and assess bioactivation pathways .

Q. How to use computational methods to study interactions?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with 5-HT1A_{1A} receptors) over 100 ns trajectories .
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters with inhibitory activity .

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